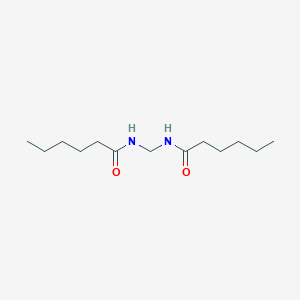
Bis(hexanamido)methane
Description
Bis(hexanamido)methane is a symmetrical organic compound featuring a central methane core substituted with two hexanamido groups. The hexanamido moiety consists of a hexanoic acid derivative linked via an amide bond, providing structural rigidity and hydrogen-bonding capacity.
Properties
CAS No. |
10436-10-9 |
|---|---|
Molecular Formula |
C13H26N2O2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
N-[(hexanoylamino)methyl]hexanamide |
InChI |
InChI=1S/C13H26N2O2/c1-3-5-7-9-12(16)14-11-15-13(17)10-8-6-4-2/h3-11H2,1-2H3,(H,14,16)(H,15,17) |
InChI Key |
WTUJBBPJCGLLKH-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NCNC(=O)CCCCC |
Canonical SMILES |
CCCCCC(=O)NCNC(=O)CCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Bis(hexanamido)methane with structurally analogous bis-functionalized compounds, focusing on synthesis, physicochemical properties, and applications.
Structural Analogues
Physicochemical Properties
| Property | This compound | Bis(maleimido)ethane | Bis{(2-methyl)amino}ethane |
|---|---|---|---|
| Molecular Weight | ~450–500 g/mol* | 196.14 g/mol | 116.21 g/mol |
| Solubility | Polar solvents (DMF, aqueous buffers) | DMF, THF | Polar aprotic solvents |
| Thermal Stability | Stable up to 200°C* | Decomposes at >150°C | Stable to 250°C |
| Reactivity | Amide-directed H-bonding | Thiol-specific | Lewis basicity |
*Estimated based on analogous hexanamido compounds .
Research Findings and Limitations
- Synthetic Challenges : this compound’s long alkyl chains may reduce reaction efficiency due to steric hindrance, necessitating optimized coupling conditions .
- Biological Compatibility : Unlike maleimide derivatives, hexanamido groups lack inherent thiol reactivity, limiting their utility in redox-sensitive environments .
- Thermal Behavior: Bis{(2-methyl)amino}ethane exhibits superior thermal stability compared to amide-based analogues, making it preferable for high-temperature processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


